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molecular formula C10H15F3O3 B8307655 tert-butyl {[(2S)-1,1,1-trifluorobut-3-en-2-yl]oxy}acetate

tert-butyl {[(2S)-1,1,1-trifluorobut-3-en-2-yl]oxy}acetate

Cat. No. B8307655
M. Wt: 240.22 g/mol
InChI Key: MWUCVUDHOLYUAM-ZETCQYMHSA-N
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Patent
US08338407B2

Procedure details

A reaction vessel was charged with toluene (3.2 L), THF (0.60 L) and acrolein (0.40 L, 5.985 mol) at rt under nitrogen. (Trifluoromethyl)trimethylsilane (1.003 kg, 7.059 mol) was added at 17° C. The reaction mixture was cooled to 2.5° C. and TBAF (0.01 M in THF, 0.400 L, 0.004 mol) was added over 2 h. During addition of TBAF, the temperature of the reaction mixture increased to 65° C. The reaction mixture was cooled to 0° C., and after 2 h, tetra-n-butylammonium hydrogen sulfate (0.171 kg, 0.503 mol) was added, followed by tert-butyl bromoacetate (0.987 kg, 5.064 mol). Sodium hydroxide (50% wt in water, 4.2 kg, 52.6 mol) was added over 2 h while maintaining the temperature under 10° C. After 2 h at 0-5° C., to the reaction mixture was added water (2.9 L) and methyl tert-butyl ether (6.0 L). The aq. phase was extracted one more time with methyl tert-butyl ether (6.0 L). The organic phases were combined and washed with 14% aq. NaCl (3×1.6 L). The organics were concentrated under vacuum to afford the title compound as an oil (1.150 kg, 94.5%) which was used in the subsequent stage without additional purification. 1H NMR (500 MHz, CDCl3) δ ppm 5.86-5.74 (m, 1H), 5.59 (d, J=17.5 Hz, 1H), 5.56 (d, J=10.9 Hz, 1H), 4.37-4.30 (m, 1H), 4.11 (d, J=16.5 Hz, 1H), 4.06 (d, J=16.4 Hz, 1H), 1.40 (s, 9H); 13C NMR (125 MHz, CDCl3) δ ppm 168.51, 128.49 (d, J=1.7 Hz), 123.86, 123.71 (q, J=281.8 Hz), 82.22, 78.67 (q, J=31.5 Hz), 66.60, 28.02.
Name
acrolein
Quantity
0.4 L
Type
reactant
Reaction Step One
Name
Quantity
0.6 L
Type
solvent
Reaction Step One
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
1.003 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.987 kg
Type
reactant
Reaction Step Four
Quantity
4.2 kg
Type
reactant
Reaction Step Five
Quantity
0.171 kg
Type
catalyst
Reaction Step Six
Name
Quantity
0.4 L
Type
catalyst
Reaction Step Seven
Quantity
6 L
Type
solvent
Reaction Step Eight
Name
Quantity
2.9 L
Type
solvent
Reaction Step Eight
Name
title compound
Yield
94.5%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=[O:2].[F:5][C:6]([Si](C)(C)C)([F:8])[F:7].CCCC[N+](CCCC)(CCCC)CCCC.[F-].Br[CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34].[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCCC[N+](CCCC)(CCCC)CCCC.[F-].C(OC)(C)(C)C.O.C1COCC1.C1(C)C=CC=CC=1>[F:5][C:6]([F:8])([F:7])[CH:1]([O:2][CH2:32][C:33]([O:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[O:34])[CH:3]=[CH2:4] |f:2.3,5.6,7.8,9.10|

Inputs

Step One
Name
acrolein
Quantity
0.4 L
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0.6 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.003 kg
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Four
Name
Quantity
0.987 kg
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Five
Name
Quantity
4.2 kg
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0.171 kg
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
0.4 L
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Eight
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
2.9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture increased to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature under 10° C
WAIT
Type
WAIT
Details
After 2 h at 0-5° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted one more time with methyl tert-butyl ether (6.0 L)
WASH
Type
WASH
Details
washed with 14% aq. NaCl (3×1.6 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
title compound
Type
product
Smiles
FC(C(C=C)OCC(=O)OC(C)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 kg
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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